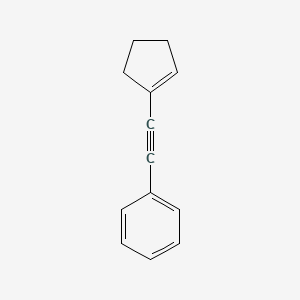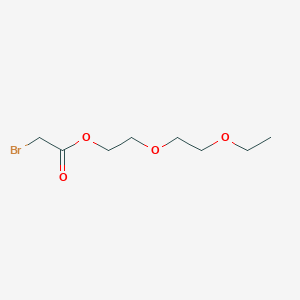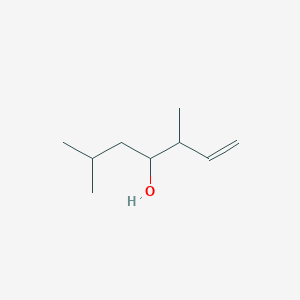
3,6-Dimethylhept-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylhept-1-en-4-ol is an organic compound with the molecular formula C9H18OThe compound is characterized by the presence of a double bond and a hydroxyl group, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,6-Dimethylhept-1-en-4-ol typically involves the reaction of t-butylacetylene with a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using continuous flow processes. These methods enhance safety and efficiency by minimizing the use of hazardous reagents and enabling better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylhept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Chlorinated derivatives.
Scientific Research Applications
3,6-Dimethylhept-1-en-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways involving alcohols and their derivatives.
Medicine: The compound is a key intermediate in the synthesis of antifungal agents such as terbinafine.
Industry: It is utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhept-1-en-4-ol involves its interaction with specific molecular targets. In the case of its use as an intermediate in antifungal agents, the compound inhibits the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing fungal cell death .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Another compound with a similar structure but with a triple bond instead of a double bond.
3,3-Dimethylbut-1-yne: A related compound used in similar synthetic routes.
Uniqueness
3,6-Dimethylhept-1-en-4-ol is unique due to its specific combination of a double bond and a hydroxyl group, which provides distinct reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antifungal agents further highlights its importance in medicinal chemistry .
Properties
CAS No. |
53045-67-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,6-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-5-8(4)9(10)6-7(2)3/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
DFPBBEYMOGULEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


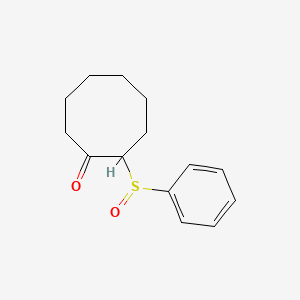
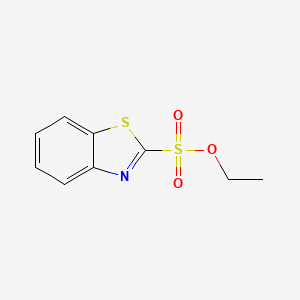
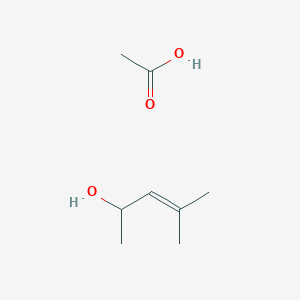
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)

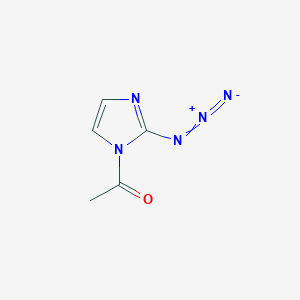
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
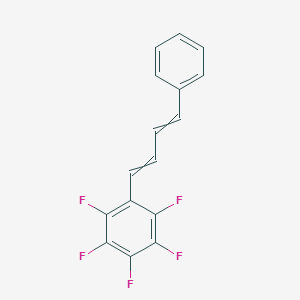
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

